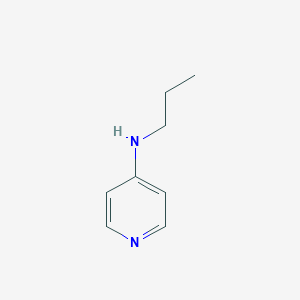

N-propylpyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

179339-90-3 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

N-propylpyridin-4-amine |

InChI |

InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10) |

InChI Key |

MRXDWLZIBLDFKG-UHFFFAOYSA-N |

SMILES |

CCCNC1=CC=NC=C1 |

Canonical SMILES |

CCCNC1=CC=NC=C1 |

Synonyms |

1-Propanamine,N-4(1H)-pyridinylidene-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Strategic Derivatization of N Propylpyridin 4 Amine

Reactions Involving the Exocyclic Nitrogen Atom

While the exocyclic nitrogen possesses nucleophilic character, its reactivity is often influenced by the electronic properties of the pyridine (B92270) ring. Nevertheless, it serves as a key site for functionalization.

Quaternization of N-alkyl-4-aminopyridines typically occurs at the endocyclic (ring) nitrogen, which is the most nucleophilic center in the molecule. This reaction proceeds via a standard SN2 mechanism where the pyridine nitrogen acts as a nucleophile, attacking an alkyl halide and displacing the halide to form a quaternary pyridinium (B92312) salt. This transformation is a common strategy for modifying the electronic properties of the pyridine ring and introducing charged moieties. mdpi.comsrce.hr

The general process involves reacting the N-propylpyridin-4-amine with an alkylating agent, such as an alkyl iodide or bromide, often in a polar aprotic solvent. mdpi.com The resulting salt precipitates or is isolated after solvent removal. This reaction is fundamental in the synthesis of various functional materials and biologically active compounds. nih.gov

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide | 4-(Propylamino)-1-methylpyridin-1-ium iodide | SN2 Alkylation |

| This compound | Ethyl Bromide | 1-Ethyl-4-(propylamino)pyridin-1-ium bromide | SN2 Alkylation |

The exocyclic amino group of this compound can undergo nucleophilic attack on acylating and sulfonylating agents.

N-Acylation is the reaction with carboxylic acid derivatives like acyl chlorides or anhydrides. This process is a widely used chemical transformation for installing an acetyl group onto an amine, often to act as a protecting group or to synthesize amides with diverse applications. nih.gov The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. Pyridine or another non-nucleophilic base is often added to neutralize the acidic byproduct (e.g., HCl). semanticscholar.org

N-Sulfonylation involves the reaction of the amine with a sulfonyl halide (e.g., tosyl chloride or mesyl chloride) to form a sulfonamide. Similar to acylation, this reaction proceeds via nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are important functional groups in medicinal chemistry and are known for their chemical stability. nih.gov

| Reactant | Reagent | Product Class | Mechanism |

|---|---|---|---|

| This compound | Acetyl Chloride | N-Aryl Acetamide | Nucleophilic Acyl Substitution |

| This compound | Acetic Anhydride (B1165640) | N-Aryl Acetamide | Nucleophilic Acyl Substitution |

| This compound | Benzenesulfonyl Chloride | Sulfonamide | Nucleophilic Substitution |

| This compound | Tosyl Chloride | Sulfonamide | Nucleophilic Substitution |

N-aminopyridinium salts are a versatile class of compounds that are formally derived from the amination of the endocyclic nitrogen of a pyridine ring. nih.govrsc.org Their synthesis is typically achieved through the reaction of a pyridine derivative with an electrophilic aminating reagent, such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov These salts have emerged as bifunctional reagents, combining nucleophilic character with the ability to engage in electrophilic or radical chemistry through the cleavage of their N-N bond. nih.govnih.gov

The N-amino group of N-aminopyridinium salts can be deprotonated by a base to form a neutral, zwitterionic species known as an N-iminopyridinium ylide. nih.gov These ylides are highly nucleophilic at the exocyclic nitrogen atom. researchgate.net This nucleophilicity allows them to participate in a variety of chemical transformations, including:

Nucleophilic Substitution Reactions : They can react with electrophiles such as alkyl halides or heteroaryl halides. nih.gov

Directing Groups in Catalysis : The ylide functionality can serve as an effective directing group in metal-catalyzed C-H functionalization reactions, guiding catalysts to specific positions on an associated substrate. nih.govrsc.orgnih.gov

Cycloaddition Reactions : As 1,3-dipoles, they can engage in cycloaddition reactions with various dipolarophiles. acs.org

A defining feature of N-aminopyridinium salts is their capacity to serve as precursors to nitrogen-centered radicals. acs.orgsciencemadness.orgacs.org The N-N bond is relatively weak and can be cleaved under reductive conditions. This cleavage is often initiated by a single-electron transfer (SET) from a photocatalyst, a metal, or an electrochemical source. sciencemadness.org

Upon reduction, the N-N bond undergoes homolytic cleavage to generate a pyridine molecule and a highly reactive N-centered (amidyl) radical. nih.govresearchgate.net These amidyl radicals are potent intermediates for forming new C-N bonds. A prominent application is the direct C-H amination of arenes and heteroarenes, where the radical adds to an aromatic ring, followed by an oxidation step to yield the aminated product. acs.orgacs.org

The generation of N-centered radicals from N-aminopyridinium salts is particularly well-suited to photoredox catalysis. nih.govacs.orgchemrxiv.org In a typical catalytic cycle, a visible-light photocatalyst absorbs a photon and enters an excited state. This excited photocatalyst is a potent reductant and can transfer an electron to the N-aminopyridinium salt, initiating the N-N bond cleavage described above. nih.govrsc.org This strategy has been employed in a wide array of transformations, including the difunctionalization of alkenes and the synthesis of complex nitrogen-containing heterocycles. researchgate.netrsc.orgresearchgate.net

In addition to photocatalysis, N-aminopyridinium derivatives are active in metal-catalyzed reactions. beilstein-journals.orgresearchgate.net As mentioned, the corresponding N-iminopyridinium ylides can act as directing groups for transition metals like palladium, cobalt, and copper, enabling regioselective C-H functionalization. nih.govrsc.orgnih.gov Furthermore, N-aminopyridinium salts themselves can serve as electrophilic partners in metal-catalyzed cross-coupling reactions, for instance, in nickel-catalyzed couplings with boronic acids to form N-aryl products. nih.govnih.gov

Reactions with Nitrous Acid

The reaction of primary aromatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a cornerstone of aromatic chemistry, leading to the formation of diazonium salts. masterorganicchemistry.comyoutube.com In the case of this compound, treatment with nitrous acid at low temperatures (0-5 °C) would be expected to yield the corresponding pyridin-4-yldiazonium salt.

The mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. youtube.com The nitrogen atom of the amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to generate the diazonium ion. youtube.com

Aryl diazonium salts are of immense synthetic utility due to the excellent leaving group ability of molecular nitrogen (N₂). masterorganicchemistry.com While aliphatic diazonium salts are notoriously unstable, their aromatic counterparts can be stabilized at low temperatures, allowing for their use in a variety of subsequent reactions. youtube.com These reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, allow for the replacement of the diazonium group with a wide array of substituents, including halogens, cyano groups, hydroxyl groups, and hydrogen atoms. This provides a powerful method for the introduction of diverse functionalities onto the pyridine ring at the 4-position, which might be otherwise difficult to achieve through direct substitution methods.

Table 1: Expected Products from the Reaction of this compound with Nitrous Acid followed by Nucleophilic Substitution

| Reagent | Expected Product |

| CuCl | 4-Chloro-N-propylpyridine |

| CuBr | 4-Bromo-N-propylpyridine |

| CuCN | 4-Cyano-N-propylpyridine |

| KI | 4-Iodo-N-propylpyridine |

| H₂O, Δ | 4-Hydroxypyridine |

| H₃PO₂ | N-propylpyridine |

Formation of Schiff and Mannich Bases

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. wikipedia.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. The formation of the Schiff base is often reversible and can be driven to completion by the removal of water. These pyridine-containing Schiff bases are of interest in coordination chemistry due to their ability to act as ligands for various metal ions. libretexts.orgnih.gov

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. chemrxiv.orgchemistrysteps.com this compound can serve as the amine component in this reaction. The mechanism begins with the formation of an iminium ion from the reaction of this compound and formaldehyde. chemrxiv.org This electrophilic iminium ion then reacts with a nucleophile, such as the enol form of a ketone or another electron-rich species, to form a β-amino carbonyl compound, known as a Mannich base. chemrxiv.org Mannich bases are valuable synthetic intermediates, finding applications in the synthesis of more complex molecules. wikipedia.org

Table 2: Examples of Schiff and Mannich Base Formation with this compound

| Reaction | Reactants | Product Type |

| Schiff Base Formation | This compound, Benzaldehyde | N-(4-(propylamino)benzylidene)aniline |

| Mannich Reaction | This compound, Formaldehyde, Acetophenone | 3-(Propyl(pyridin-4-yl)amino)-1-phenylpropan-1-one |

Reactions on the Pyridine Ring System

Electrophilic Aromatic Substitution on Pyridin-4-amine Derivatives

The pyridine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution compared to benzene (B151609). byjus.commasterorganicchemistry.com This deactivation is a result of the electron-withdrawing inductive effect of the electronegative nitrogen atom. byjus.com Furthermore, under the acidic conditions often employed for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further increasing the deactivation of the ring. byjus.com

However, the amino group at the 4-position is a strong activating group, which donates electron density to the ring through resonance. This activating effect counteracts the deactivating effect of the ring nitrogen to some extent. The interplay of these electronic effects directs incoming electrophiles primarily to the positions ortho to the amino group, which are the 3- and 5-positions. chadsprep.com Due to the deactivation of the pyridine ring, electrophilic substitution reactions on pyridin-4-amine derivatives typically require more forcing conditions than those on analogous benzene derivatives. masterorganicchemistry.com Friedel-Crafts reactions are generally not feasible on pyridine rings. byjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution on Activated Pyridine Rings

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). byjus.comalfa-chemistry.com This reactivity is particularly pronounced at the 2- and 4-positions, which can best accommodate the negative charge in the Meisenheimer-like intermediate. alfa-chemistry.comwikiwand.com

For nucleophilic aromatic substitution to occur on a derivative of this compound, a good leaving group must be present on the pyridine ring, typically at the 2-, 3-, 5-, or 6-position. The reaction proceeds via the addition of a nucleophile to the ring, forming a negatively charged intermediate that is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. wikiwand.com Subsequent elimination of the leaving group restores the aromaticity of the ring. The presence of the electron-donating amino group at the 4-position would somewhat decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine ring. However, with a sufficiently strong nucleophile and a good leaving group, this reaction remains a viable method for further functionalization.

Functionalization of Alkyl Side Chains (e.g., Bromination)

The N-propyl side chain of this compound can also be a site for chemical modification. One common method for the functionalization of alkyl chains is free-radical halogenation. chemistrysteps.com For instance, bromination can be achieved using reagents such as N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, involving the abstraction of a hydrogen atom from the alkyl chain by a bromine radical, followed by the reaction of the resulting alkyl radical with a source of bromine. chadsprep.com While this reaction is most selective for allylic and benzylic positions, it can also occur on saturated alkyl chains, though it may lead to a mixture of products due to the different reactivities of primary and secondary C-H bonds.

Another potential route for the functionalization of the N-propyl chain is the Hofmann-Löffler-Freytag reaction. alfa-chemistry.comwikiwand.com This reaction involves the intramolecular rearrangement of an N-haloamine under acidic conditions, initiated either thermally or photochemically. The reaction proceeds through a nitrogen-centered radical which abstracts a hydrogen atom from the δ-carbon of the alkyl chain. The resulting carbon-centered radical then abstracts a halogen atom, and subsequent treatment with a base leads to the formation of a pyrrolidine (B122466) ring. In the case of this compound, this would first require conversion to the corresponding N-halo-N-propylpyridin-4-amine.

Computational and Theoretical Investigations of N Propylpyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods that apply the principles of quantum mechanics to predict the properties of molecules. These calculations can provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most widely used methods in computational chemistry and physics. DFT calculations focus on the electron density, which is a function of only three spatial variables, rather than the complex many-electron wavefunction. This approach allows for a balance between accuracy and computational cost, making it feasible to study even large biological systems.

DFT can be used to determine a wide range of molecular properties, including:

Optimized molecular geometries

Reaction energies and mechanisms

Spectroscopic properties (e.g., infrared, UV-visible)

Different functionals (e.g., B3LYP, M11L, MN12SX) are used within the DFT framework to approximate the exchange-correlation energy, a key component of the total energy. The choice of functional and basis set is crucial for obtaining reliable results that can complement experimental findings.

A specific DFT study on the electronic structure of N-propylpyridin-4-amine, which would provide data on properties like orbital energies (HOMO, LUMO), bond lengths, and partial atomic charges, has not been identified in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study chemical bonding and electronic delocalization within molecules. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and two-center bonds.

Key insights from NBO analysis include:

Lewis Structure Characterization: It determines the most accurate Lewis representation of a molecule.

Donor-Acceptor Interactions: It analyzes interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The energetic significance of these interactions is evaluated using second-order perturbation theory, quantifying phenomena like hyperconjugation and charge transfer.

Natural Atomic Charges: It provides a method for assigning partial charges to atoms based on the distribution of electrons in the natural atomic orbitals.

While NBO analysis is a standard feature in computational chemistry software and has been applied to many molecules, a dedicated NBO analysis for this compound detailing specific donor-acceptor interactions and orbital occupancies is not available in published studies.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements (conformations or conformers) of a molecule that arise from rotations around single bonds, and their relative energies. Understanding the conformational landscape is crucial for predicting a molecule's physical properties and biological activity.

The process involves:

Identifying all possible staggered and eclipsed conformers.

Calculating the potential energy of each conformer.

Determining the energy barriers to rotation between conformers.

The relative stability of conformers is influenced by factors like torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups). For a molecule like this compound, rotations around the C-C bonds of the propyl group and the C-N bond connecting it to the pyridine (B92270) ring would lead to various conformers with different energy levels.

A detailed study on the conformational analysis and energetics of this compound, which would provide an energy landscape and identify the most stable conformers, could not be located in the existing scientific literature.

Molecular Simulation Approaches

Molecular simulations are computational methods that model the behavior of molecules and their interactions over time. These approaches are particularly useful for studying large, complex systems and dynamic processes that are difficult to probe experimentally.

Intercalation Phenomena in Layered Structures

Intercalation is the reversible inclusion of molecules or ions (guests) into the interlayer spaces of a host material with a layered structure. This process can significantly modify the properties of the host material, creating novel organic-inorganic nanocomposites. Layered materials like vanadium pentoxide (V₂O₅), zirconium phosphates, and clays (B1170129) can host organic molecules such as amines.

Studies on related molecules have shown that:

The arrangement of guest molecules, such as whether they form a monolayer or a bilayer, depends on the guest's structure and its interaction with the host layers.

The interlayer spacing of the host material typically increases upon intercalation, and this expansion can be correlated with the size and orientation of the guest molecules.

Intercalation can be driven by various interactions, including ion exchange, hydrogen bonding, and van der Waals forces.

While the intercalation of various amines (e.g., aliphatic amines, aminopyridines) into different layered materials has been investigated, specific molecular simulation studies detailing the intercalation of this compound into a particular layered structure are not documented in the available research.

Prediction of Molecular Arrangement and Intermolecular Interactions

Molecular simulations can predict how molecules arrange themselves in condensed phases (liquids or solids) and characterize the intermolecular interactions that govern this arrangement. These interactions include hydrogen bonds, dipole-dipole interactions, and dispersion forces.

Classical molecular simulation methods are often employed to:

Model the packing of molecules in a crystal lattice.

Describe the arrangement of intercalated guest molecules within a host structure.

Analyze the network of intermolecular interactions, such as hydrogen bonds, that stabilize the system.

For instance, simulations of a related molecule, N-(pyridin-4-yl)pyridin-4-amine, within a layered zirconium sulfophenylphosphonate host revealed a dense network of hydrogen bonds connecting the guest molecules, water, and the host's sulfo groups. Such studies provide a molecular-level picture that helps explain the macroscopic properties of the material.

However, a molecular simulation study specifically predicting the molecular arrangement and quantifying the intermolecular interactions for this compound in a condensed phase or an intercalated state has not been found in the scientific literature.

Solvent Effects in Reaction Pathways

The surrounding solvent environment can significantly influence the pathway and rate of a chemical reaction. For a molecule like this compound, computational models are used to simulate how different solvents interact with the reactant, transition states, and products. These interactions can stabilize or destabilize key species, thereby altering the reaction's energetic landscape.

Theoretical Approach: Solvent effects are typically modeled using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a highly detailed picture of specific interactions, such as hydrogen bonding between the pyridine nitrogen or the amine hydrogen of this compound and protic solvent molecules like water or ethanol. However, this approach is computationally expensive.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the reaction. libretexts.org

Expected Findings from Studies on Related Amines: Studies on other amines and pyridine derivatives have shown that polar solvents can significantly influence reaction rates and mechanisms. nih.govscispace.com For instance, in reactions involving charged intermediates or transition states, polar solvents are expected to provide stabilization, thereby lowering the activation energy. For this compound, a reaction proceeding through an ionic mechanism would likely be accelerated in polar protic or aprotic solvents compared to nonpolar solvents. The choice of solvent can even dictate the reaction mechanism, shifting it, for example, from a concerted to a stepwise pathway. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

Methodology: Density Functional Theory (DFT) is a common quantum mechanical method used for these types of investigations due to its balance of accuracy and computational cost. beilstein-journals.org By modeling the interaction of this compound with another reactant, computational chemists can identify the most likely pathway the reaction will follow. This involves locating all stable molecules (reactants, intermediates, products) and the transition states that connect them. beilstein-journals.orgijrpr.com

Energy Barrier Calculations for Reaction Pathways

The energy barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur. Calculating this barrier is a key goal of computational reaction mechanism studies, as it is directly related to the reaction rate.

Computational Techniques: To calculate the energy barrier, the energy of the reactants is subtracted from the energy of the transition state. Methods like DFT or higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are employed to obtain accurate energies. faccts.deresearchgate.net The results of these calculations can predict how changes to the molecular structure or reaction conditions will affect the reaction rate. dnu.dp.ua

Table 1: Illustrative Energy Barrier Data for a Hypothetical Reaction The following table is a hypothetical representation of data that would be generated from such a study, as specific data for this compound is not available.

| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Calculated Energy Barrier (kcal/mol) |

| N-Alkylation | This compound + CH₃I | [C₅H₆N(C₃H₇)(CH₃)---I]‡ | N-methyl-N-propylpyridin-4-aminium iodide | Data Not Available |

| Protonation | This compound + H₃O⁺ | [C₈H₁₂N---H---OH₂]‡ | 4-propylpyridinium + H₂O | Data Not Available |

Transition State Analysis

A transition state (TS) is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. elifesciences.org Analyzing the structure and properties of the transition state is crucial for understanding the reaction mechanism.

Characterization of a Transition State: Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. This means it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

Insights from Transition State Analysis: The geometry of the transition state reveals which bonds are being formed and which are being broken during the reaction. For example, in a hypothetical nucleophilic substitution reaction involving this compound, the transition state analysis would show the partial formation of a new bond to the nucleophile and the partial breaking of the bond to the leaving group. This provides a detailed snapshot of the bond-rearrangement process. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Catalytic Roles in Organic Transformations

The high nucleophilicity of the pyridine (B92270) nitrogen in 4-dialkylaminopyridines, enhanced by resonance stabilization from the amino group, makes these compounds powerful nucleophilic catalysts. wikipedia.org They are more basic and significantly more catalytically active than pyridine itself. N-propylpyridin-4-amine functions similarly to its well-studied counterpart, 4-dimethylaminopyridine (B28879) (DMAP), in accelerating a variety of organic reactions. semanticscholar.orgresearchgate.net

Acyl-Transfer Reactions

This compound is an effective catalyst for acyl-transfer reactions, such as esterifications and amidations. nih.gov The catalytic mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic acyl donor (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. wikipedia.orgnih.gov This intermediate is significantly more electrophilic than the initial acylating agent, allowing for rapid reaction with a wide range of nucleophiles like alcohols, amines, or thiols. nih.govrsc.org

The general catalytic cycle can be summarized in three steps:

Formation of the Acylpyridinium Ion: this compound reacts with an acylating agent, like acetic anhydride, to form an N-acetylpyridinium ion and an acetate (B1210297) counter-ion. wikipedia.org

Nucleophilic Attack: An alcohol or other nucleophile attacks the activated acyl group of the N-acetylpyridinium intermediate. wikipedia.org

Catalyst Regeneration: The product ester is formed, and the this compound catalyst is regenerated, often with the assistance of an auxiliary base (like triethylamine) to deprotonate the catalyst. wikipedia.org

This catalytic approach has been widely adopted due to its efficiency, even with sterically hindered or poorly reactive alcohols. semanticscholar.orgresearchgate.net The development of aminopyridine catalysts immobilized on solid supports, such as silica, has further enhanced their utility by simplifying catalyst removal and recycling. rsc.org

Table 1: Comparison of Catalysts in Acyl-Transfer Reactions

| Catalyst | Acylating Agent | Substrate | Reaction Conditions | Yield | Source |

| 4-Dimethylaminopyridine (DMAP) | Acetic Anhydride | 1-Methylcyclohexanol | Room Temp, 17h | High | semanticscholar.org |

| N-methyl-N-(prop-2-yn-1-yl)pyridin-4-amine (functionalized tip) | Myristic Anhydride | Alcohol-terminated SAMs | Ambient | Localized Acylation | rsc.org |

| Pyridine (as base/catalyst) | Acetic Anhydride | Steroidal Alcohol | Ambient, 24h | Moderate | semanticscholar.org |

| 4-Piperidinopyridine | O,S-dialkyl xanthates | Rearrangement | 80-100°C | High | clockss.org |

Alkene Isomerization-Hydroboration Reactions

The use of this compound specifically in combined alkene isomerization-hydroboration reactions is not extensively documented. However, the principles of related catalytic systems offer insights into its potential roles. Alkene isomerization is often catalyzed by transition metal complexes, which facilitate the migration of a double bond along an alkyl chain. chemrxiv.orgnih.gov Hydroamination and hydroboration, the addition of N-H or B-H bonds across a double bond, can be catalyzed by various metal and non-metal systems. rsc.orgnih.gov

In processes where alkene isomerization precedes a functionalization step like hydroamination, a single catalyst system can be designed to perform both transformations. nih.govnju.edu.cn For instance, iridium catalysts have been developed for the remote hydroamination of internal alkenes, where the catalyst first isomerizes the internal double bond to a terminal position before regioselectively adding the amine. nih.gov In such systems, ligands play a crucial role in tuning the catalyst's activity and selectivity. While aminopyridines like 2-aminopyridine (B139424) have been used as reactants, the role of this compound as a ligand or organocatalyst in this specific tandem reaction remains an area for further exploration.

1,2- and 1,4-Addition Reactions

Conjugated systems, such as α,β-unsaturated carbonyls, can undergo nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). libretexts.orglibretexts.org The outcome of the reaction is influenced by factors like the nature of the nucleophile, the substrate, and the reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.commasterorganicchemistry.com

Strongly basic nucleophiles like Grignard reagents typically favor irreversible 1,2-addition. libretexts.org In contrast, weaker nucleophiles, where the 1,2-addition may be reversible, can lead to the more thermodynamically stable 1,4-addition product. libretexts.org this compound and its analogs can serve as nucleophilic catalysts in these transformations, particularly in Michael additions (a type of 1,4-addition). The catalyst can activate the substrate or participate directly in the conjugate addition, similar to its role in acyl transfer, by forming a reactive intermediate. The use of N-heterocyclic carbene (NHC)-copper complexes is also a well-established method for catalyzing conjugate addition reactions. beilstein-journals.org

Ligand Design for Metal-Organic Complexes and Catalysis

The structure of this compound makes it an excellent candidate for a ligand in coordination chemistry. It possesses two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This allows it to function as a monodentate or a bridging ligand, facilitating the construction of diverse metal-organic complexes and metal-organic frameworks (MOFs). researchgate.netfrontiersin.org

MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. rsc.org The properties of a MOF, such as its porosity, thermal stability, and catalytic activity, can be tuned by carefully selecting the metal node and the organic linker. researchgate.net Pyridine-based ligands are frequently used in MOF synthesis. researchgate.netrsc.org The incorporation of functional groups, like the N-propylamino group, onto the pyridine backbone can introduce new functionalities, alter the framework's topology, and create specific active sites for catalysis or sensing. frontiersin.org For example, post-synthetic modification of MOFs containing free pyridine sites, such as through N-quaternization, can change the framework from neutral to cationic and tune its physical and chemical properties. nih.gov

Table 2: Examples of Pyridine-Based Ligands in Metal-Organic Frameworks (MOFs)

| Metal Ion | Ligand(s) | Framework Dimensionality | Key Feature / Application | Source |

| Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | Pyridine-3,5-dicarboxylic acid, various aminoalcohols | 2D and 3D polymers | Study of template effects on structural diversity | researchgate.net |

| Cu²⁺ | Pyridine-2,4,6-tricarboxylic acid | 1D Polymer | Hybrid supercapacitor material | rsc.org |

| Zn²⁺ | Amino-functionalized dicarboxylate, Bipyridyl co-ligands | 3D Supramolecular | Fluorescent sensor for metal ions (Cu²⁺, Ag⁺) | frontiersin.org |

| Zr⁴⁺ | 2,2-bipyridine-4,4'-dicarboxylic acid | 3D Framework (UiO-67 type) | Post-synthetic modification via N-quaternization | nih.gov |

Development of Optoelectronic Materials: Push-Pull Systems

This compound embodies the classic "push-pull" or donor-π-acceptor (D-π-A) architecture. The electron-donating N-propylamino group ("push") is conjugated through the pyridine ring (the π-system) to the electron-withdrawing nitrogen atom of the ring ("pull"). This electronic asymmetry gives rise to a significant molecular dipole moment and interesting photophysical properties, such as intramolecular charge transfer (ICT). frontiersin.orgresearchgate.net

Materials with strong ICT characteristics are central to the development of advanced optoelectronic devices, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. dntb.gov.uaspiedigitallibrary.org The efficiency of these materials depends on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be tuned by modifying the donor, acceptor, and π-bridge components. researchgate.netresearchgate.net Incorporating nitrogen-containing heterocycles like pyridine and pyrimidine (B1678525) is an effective strategy for creating electron-deficient building blocks for these materials. spiedigitallibrary.orgresearchgate.net Studies on related aminophenyl-pyrimidine systems have shown that the molecular structure and solvent environment can dramatically influence the emissive properties, which is critical for applications in sensors, imaging, and optoelectronics. frontiersin.org

Table 3: Properties of Push-Pull Systems Based on Amino-Heterocycle Architectures

Corrosion Inhibition Mechanisms and Materials Protection

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are widely used as corrosion inhibitors, especially for metals like mild steel in acidic environments. ekb.egresearchgate.net this compound, with its two nitrogen atoms and π-system, is well-suited for this application. The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govj-cst.org

This adsorption can occur through two main processes:

Physisorption: Electrostatic interaction between the charged metal surface (which is protonated in acidic media) and the protonated amine inhibitor molecules. nih.gov

Chemisorption: Involves charge sharing or coordinate bond formation between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the pyridine ring can also participate in this interaction. nih.govnih.gov

The effectiveness of an amine-based inhibitor is influenced by its chemical structure, including the electron density on the nitrogen atoms, the number of adsorption sites, and steric factors. ekb.egekb.eg this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The formation of a stable, hydrophobic barrier on the metal surface effectively blocks the active sites for corrosion, providing significant materials protection. nih.govresearchgate.net

Table 4: Research Findings on Amine and Pyridine Derivatives as Corrosion Inhibitors for Mild Steel

| Inhibitor | Corrosive Medium | Inhibition Efficiency (IE) | Adsorption Mechanism | Source |

| Four Amine Derivatives | HCl | Up to 92.56% | Langmuir isotherm, mixed-type inhibitor | nih.gov |

| p-toluidine, anthranilic acid | HCl | High (order: anthranilic acid > p-toluidine) | Adsorption via -NH₂ group or complex layer formation | ekb.egekb.eg |

| 4-piperonylideneaminoantipyrine (PPDAA) | HCl | 94.3% at 5 mM | Adsorption via N and O atoms | j-cst.org |

| Two new pyridine derivatives (HBPA, B-HBPA) | 2 M HCl | High | Chemisorption and physisorption | researchgate.net |

Advanced Analytical Characterization in Research of N Propylpyridin 4 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-propylpyridin-4-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound (also known as 4-propylpyridine), the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl group resonate at distinct chemical shifts. The protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6) typically appear at a lower field (higher ppm) compared to the protons at positions 3 and 5 due to the deshielding effect of the electronegative nitrogen atom. The protons of the propyl group exhibit characteristic splitting patterns (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the pyridine ring) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy provides information about the different carbon environments within the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The carbon atoms of the pyridine ring resonate in the aromatic region, with the carbon atom attached to the propyl group (C4) and the carbons adjacent to the nitrogen (C2, C6) having characteristic chemical shifts. The three carbon atoms of the propyl group appear in the aliphatic region of the spectrum.

| ¹H NMR Data for this compound (CDCl₃) | |

| Assignment | Chemical Shift (ppm) |

| Pyridine H-2, H-6 | 8.48 |

| Pyridine H-3, H-5 | 7.10 |

| -CH₂- (attached to ring) | 2.58 |

| -CH₂- (middle) | 1.66 |

| -CH₃ | 0.95 |

| ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| Pyridine C-2, C-6 | 149.5 |

| Pyridine C-4 | 148.1 |

| Pyridine C-3, C-5 | 123.5 |

| -CH₂- (attached to ring) | 37.1 |

| -CH₂- (middle) | 24.0 |

| -CH₃ | 13.8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its aromatic ring and aliphatic chain. Key absorptions include C-H stretching vibrations from both the pyridine ring and the propyl group, C=C and C=N stretching vibrations within the aromatic ring, and C-H bending vibrations.

| Characteristic IR Absorption Bands for this compound | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=C and C=N Ring Stretching | ~1600, ~1400-1500 |

| C-H Bending (Aliphatic) | ~1465, ~1380 |

| C-H Out-of-plane Bending (Aromatic) | ~800-900 |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound. nih.gov In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. nist.gov The fragmentation pattern is also informative, with a prominent peak resulting from the benzylic cleavage of the propyl group, leading to the formation of a stable pyridylmethyl cation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the mass of the molecular ion, which allows for the calculation of the elemental formula of the compound. nih.gov This is a powerful tool for confirming the identity of a newly synthesized compound or for identifying an unknown substance.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. For pyridine derivatives, LC-MS can be used for identification and quantification in various matrices. nih.govnih.gov

| Key Mass Spectral Fragments for this compound (EI) | |

| m/z | Assignment |

| 121 | Molecular Ion [M]⁺ |

| 106 | [M - CH₃]⁺ |

| 93 | [M - C₂H₄]⁺ (McLafferty rearrangement) or [M - C₂H₅]⁺ after rearrangement |

| 92 | [M - C₂H₅]⁺ |

Diffraction Techniques for Solid-State Structure

Diffraction techniques are essential for determining the arrangement of atoms in a crystalline solid, providing definitive information about the three-dimensional structure of a molecule.

Single Crystal X-ray Diffraction (SCXRD)

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. PXRD is widely used to identify crystalline phases, determine the purity of a sample, and study polymorphism (the ability of a compound to exist in more than one crystalline form). americanpharmaceuticalreview.com Although a specific PXRD pattern for this compound has not been reported, this technique has been successfully applied to characterize the crystalline salts of related pyridylmethylamines, allowing for the determination of their unit cell parameters and confirmation of their solid-state structures. mdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic methods are central to the analytical workflow for this compound, providing reliable means for both qualitative and quantitative analysis. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. This method allows for the effective separation of the target compound from polar and non-polar impurities.

Detailed research findings indicate that the selection of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. C18 columns are frequently employed as the stationary phase due to their hydrophobic nature, which provides good retention for the moderately polar this compound.

The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a crucial parameter, as it influences the ionization state of the amine and, consequently, its retention behavior. Acidic mobile phases are often used to ensure the analyte is in its protonated form, which can lead to sharper peaks and improved chromatographic performance.

UV detection is commonly used for the analysis of this compound, as the pyridine ring exhibits strong absorbance in the UV region, typically around 254 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~7.5 min |

This table presents a typical set of starting conditions for the HPLC analysis of this compound, which may require further optimization based on the specific sample matrix and instrumentation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a semi-volatile compound, is amenable to GC analysis. This method is particularly useful for assessing the presence of volatile impurities and for quality control purposes where high throughput is required.

The choice of the capillary column is critical for achieving good resolution. Columns with a polar stationary phase are often preferred for the analysis of amines to minimize peak tailing, a common issue with these basic compounds. The use of base-deactivated columns can further improve peak shape.

A Flame Ionization Detector (FID) is a common choice for the detection of this compound in GC due to its high sensitivity to organic compounds and a wide linear range. For more selective and sensitive detection, a Nitrogen-Phosphorus Detector (NPD) can be employed. When structural confirmation of impurities is necessary, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.

Table 2: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Expected Retention Time | ~9.2 min |

This table provides a general set of conditions for the GC analysis of this compound. Method optimization is often necessary to achieve the desired separation and sensitivity.

Future Research Avenues and Methodological Challenges

Exploration of Novel Synthetic Pathways

The synthesis of amines, particularly selectively substituted ones like N-propylpyridin-4-amine, presents ongoing challenges that researchers are actively working to overcome. ijrpr.comincatt.nl Key difficulties include controlling the degree of alkylation and the need for substrate pre-functionalization or the use of activating groups. nih.gov Future research will likely focus on developing more efficient, selective, and direct synthetic routes.

One major challenge is that the partial alkylation of amines is difficult because alkylation enhances the nitrogen's nucleophilicity, often leading to over-alkylation. chemrxiv.org To circumvent this, researchers are exploring novel ammonia (B1221849) surrogates, such as N-aminopyridinium salts, which allow for self-limiting alkylation and provide a new disconnection for constructing complex secondary amines. chemrxiv.orgdergipark.org.tr

Another area of exploration is the development of new catalytic systems. While methods like palladium-catalyzed amination are useful, they often require an inert atmosphere and long reaction times. Future pathways could involve microwave-assisted copper catalysis, which can significantly shorten reaction times, or novel ring transformation reactions that facilitate the preparation of functionalized 4-aminopyridines from different starting materials. nii.ac.jp

Table 1: Methodological Challenges and Future Strategies in the Synthesis of 4-Aminopyridine (B3432731) Derivatives

| Methodological Challenge | Future Research Strategy | Rationale & Potential Impact |

|---|---|---|

| Poor Selectivity | Development of novel ammonia surrogates (e.g., N-aminopyridinium salts) for self-limiting alkylation. nih.govchemrxiv.org | Overcomes classical challenges of over-alkylation, enabling selective synthesis of secondary and tertiary amines. |

| Harsh Reaction Conditions | Microwave-assisted synthesis and development of more efficient catalysts (e.g., copper-based). dergipark.org.tr | Reduces reaction times, improves yields, and lowers energy consumption. |

| Limited Substrate Scope | Exploration of ring transformation reactions from readily available pyrimidinones. nii.ac.jp | Provides a facile route to functionalized 4-aminopyridines without the need for special reagents or complex manipulations. |

Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties of molecules like this compound, guiding synthesis and application development while minimizing experimental costs. Methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking are becoming indispensable. nih.govmdpi.com

DFT calculations can rationalize experimental results by computing properties like Bond Dissociation Enthalpies (BDE), which helps in understanding antioxidant mechanisms in related N-alkylpyridinium salts. nih.gov Such computational insights can predict the reactivity and stability of this compound and its potential derivatives.

Molecular docking and 3D-QSAR models are crucial for drug design, allowing researchers to predict the binding affinity of aminopyridine derivatives to biological targets like enzymes and receptors. mdpi.comnih.govnih.gov For example, studies on N-phenylpyrimidine-4-amine derivatives have used these models to establish structure-activity relationships and predict the inhibitory activity of newly designed compounds against specific kinases. mdpi.com These predictive studies can accelerate the discovery of new therapeutic uses for this compound by identifying promising biological targets. nih.gov

Furthermore, computational models are used to understand the arrangement and interaction of aminopyridine molecules in materials science contexts, such as their intercalation in layered structures for potential use in non-linear optics. nih.govresearchgate.net

Table 2: Applications of Computational Modeling in Aminopyridine Research

| Computational Method | Application | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of Bond Dissociation Enthalpy (BDE) and other electronic properties. nih.gov | Rationalizes antioxidant activity and predicts molecular stability and reactivity. |

| 3D-QSAR (CoMFA/CoMSIA) | Establishing structure-activity relationships for biological targets (e.g., kinases). mdpi.comnih.gov | Guides the design of new derivatives with enhanced potency and selectivity. |

| Molecular Docking | Simulating the binding of ligands to protein active sites. nih.govd-nb.info | Identifies critical residues for binding and predicts the interaction stability of potential drug candidates. |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. mdpi.com | Provides information on the stability and binding affinity of docked compounds. |

Innovative Applications in Emerging Fields

While 4-aminopyridine is known for its use in neurological conditions, future research is set to unlock the potential of its derivatives, including this compound, in a variety of emerging fields. pensoft.netresearchgate.netembopress.org

One promising area is tissue regeneration . Studies have shown that 4-aminopyridine can reduce inflammation and apoptosis while promoting angiogenesis, suggesting a potential therapeutic role in healing severe burns and promoting skin regeneration. bohrium.com Further investigation could determine if this compound shares or enhances these properties.

Another innovative application is in medical imaging . Fluorinated derivatives of 4-aminopyridine are being investigated as Positron Emission Tomography (PET) tracers to detect demyelinated lesions in diseases like multiple sclerosis. rsc.orgnih.gov The development of new aminopyridine derivatives is crucial for creating imaging agents with favorable pharmacokinetics and higher potency. nih.gov

In materials science , aminopyridine derivatives are being explored for their unique properties. For instance, research on N-(pyridin-4-yl)pyridin-4-amine has shown its potential for use in non-linear optics when intercalated into layered materials. nih.govresearchgate.net The specific properties of this compound could make it a candidate for creating novel functional materials.

Table 3: Emerging Research Applications for 4-Aminopyridine Derivatives

| Emerging Field | Specific Application | Underlying Mechanism/Property |

|---|---|---|

| Tissue Regeneration | Treatment for severe skin burns. bohrium.com | Attenuates inflammation and apoptosis, enhances angiogenesis. |

| Medical Imaging | PET imaging agents for detecting demyelination. rsc.orgnih.gov | Specific binding to exposed potassium channels in demyelinated axons. |

| Materials Science | Development of materials for non-linear optics. nih.govresearchgate.net | Intercalation into host layers, creating materials with specific dipole moments. |

| Medicinal Chemistry | Development of novel enzyme inhibitors (e.g., for neurodegenerative diseases). nih.gov | Scaffolds for designing potent and selective inhibitors for targets like nitric oxide synthase. |

Sustainable and Green Chemistry Approaches in Synthesis

A major challenge in chemical synthesis is the development of environmentally friendly processes. rsc.org Future research on the synthesis of this compound will increasingly focus on green chemistry principles to reduce waste, avoid hazardous solvents, and utilize renewable resources. dergipark.org.trrsc.org

Key strategies include:

Use of Greener Solvents: This involves replacing traditional volatile organic solvents with alternatives like water, ionic liquids, or deep eutectic solvents. dergipark.org.tr Ionic liquids, for example, can enable catalyst recycling with minimal loss of activity.

Solvent-Free Reactions: Techniques such as microwave-assisted synthesis, mechanochemistry (grinding), and ultrasound-assisted reactions can proceed without a solvent, leading to shorter reaction times, higher yields, and simpler workups. dergipark.org.trnih.gov

Bio-Based Feedstocks: Utilizing renewable resources, such as fermentation-derived alcohols as alkylating agents, can significantly reduce the carbon footprint of the synthesis. rug.nl

Catalytic Innovations: The development of biocatalytic methods and more efficient metal catalysts (e.g., palladium, copper) that operate under milder, more environmentally benign conditions is a primary goal. rsc.org A recent patent highlighted an innovative one-step synthesis of 3,5-dibromo-4-aminopyridine using simple starting materials under mild conditions, showcasing a move towards greener industrial production. google.com

These sustainable approaches are not only environmentally responsible but can also lead to more cost-effective and efficient manufacturing processes for this compound and related compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing N-propylpyridin-4-amine in laboratory settings?

This compound can be synthesized via alkylation of pyridin-4-amine with propyl halides (e.g., propyl bromide or iodide) under basic conditions. A typical protocol involves:

- Dissolving pyridin-4-amine in a polar aprotic solvent (e.g., acetonitrile or DMF).

- Adding a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine.

- Introducing the propyl halide dropwise at controlled temperatures (40–60°C) to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate the product .

Note: Reaction efficiency depends on the steric and electronic effects of the alkylating agent.

Basic: How should researchers handle and store this compound to ensure safety and stability?

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact and inhalation of dust/particulates .

- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Ensure separation from oxidizing agents to prevent degradation .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Intermediate: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and molecular structure (e.g., propyl chain integration at δ 0.8–1.6 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 151.1 for CHN) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Advanced: How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

- Cross-Validation: Replicate measurements using standardized methods (e.g., differential scanning calorimetry for melting point, gas chromatography for volatility) .

- Contextual Analysis: Evaluate synthesis conditions (e.g., solvent purity, reaction time) that may alter properties like solubility or density .

- Database Cross-Check: Compare data with authoritative sources (e.g., NIST Chemistry WebBook for spectroscopic references) .

Advanced: What strategies are recommended for optimizing reaction yields in this compound synthesis?

- Solvent Screening: Test polar aprotic solvents (DMF vs. acetonitrile) to enhance nucleophilicity of the amine .

- Catalyst Addition: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Temperature Gradients: Optimize reaction time and temperature (e.g., 50°C for 12 hours vs. reflux conditions) to balance yield and side-product formation .

Advanced: How does the substitution pattern on the pyridine ring influence the reactivity and biological activity of this compound derivatives?

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) at the pyridine 3-position reduce amine basicity, altering reactivity in subsequent reactions .

- Biological Activity: Substituents like methyl or phenyl groups on the pyridine ring may enhance binding to biological targets (e.g., kinase inhibitors) due to hydrophobic interactions .

Intermediate: What are the key considerations when designing biological assays to evaluate the pharmacological potential of this compound derivatives?

- Solubility: Pre-screen derivatives in DMSO/PBS mixtures to ensure compatibility with aqueous assay buffers .

- Metabolic Stability: Use liver microsome assays to predict in vivo half-life and prioritize compounds with >60% stability .

- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Advanced: How can computational chemistry methods be applied to predict the stability and reaction pathways of this compound in different environments?

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility trends (e.g., in ethanol vs. hexane) .

- Density Functional Theory (DFT): Calculate bond dissociation energies to identify degradation-prone sites (e.g., N–C bonds under acidic conditions) .

- Reaction Pathway Modeling: Use software like Gaussian or ORCA to map alkylation mechanisms and predict by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.